molecular formula C19H17BrN6O B10923025 N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10923025
M. Wt: 425.3 g/mol
InChI Key: YZQYIDHGAGAEKE-UHFFFAOYSA-N
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Description

N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrazole ring, a pyridine ring, and a carboxamide group, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Bromo Group: The bromo group can be introduced via bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Coupling with Pyridine Ring: The final step involves the coupling of the bromo-substituted pyrazole with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • N-{3-[(4-fluoro-1H-pyrazol-1-yl)methyl]phenyl}-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The bromo group can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.

Properties

Molecular Formula

C19H17BrN6O

Molecular Weight

425.3 g/mol

IUPAC Name

N-[3-[(4-bromopyrazol-1-yl)methyl]phenyl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H17BrN6O/c1-12-6-16(17-9-21-25(2)18(17)23-12)19(27)24-15-5-3-4-13(7-15)10-26-11-14(20)8-22-26/h3-9,11H,10H2,1-2H3,(H,24,27)

InChI Key

YZQYIDHGAGAEKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CC=CC(=C3)CN4C=C(C=N4)Br

Origin of Product

United States

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